2-[(4-chlorophenyl)sulfanyl]-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide
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Overview
Description
. This compound is characterized by its unique structure, which includes a chlorophenyl sulfanyl group and a dihydrobenzo[h]quinazolinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the core dihydrobenzo[h]quinazoline structure
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions would be optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chlorophenyl sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The compound can be reduced to remove the double bonds in the dihydrobenzo[h]quinazoline ring.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 2-[(4-chlorophenyl)sulfinyl]-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide or 2-[(4-chlorophenyl)sulfonyl]-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide.
Reduction: : Formation of 2-[(4-chlorophenyl)sulfanyl]-N-(5,6-dihydrobenzene[h]quinazolin-2-yl)acetamide.
Substitution: : Formation of various amide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential cytotoxic and anti-HIV properties.
Medicine: : Explored for its anti-neuroinflammatory effects and potential use in treating inflammatory diseases.
Industry: : Potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism by which 2-[(4-chlorophenyl)sulfanyl]-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit the secretion of cytokines such as TNF-α and IL-6, which play a role in inflammation. Additionally, it may interact with enzymes or receptors involved in cellular processes, leading to its biological effects.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:
3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one: : Both compounds contain chlorophenyl and sulfanyl groups, but differ in their core structures and substituents.
3,3-dimethyl-1-((5,6-dihydrobenzo[h]quinazolin-2-yl)thio)butan-2-one: : Another compound with a similar dihydrobenzo[h]quinazoline core, but with different substituents.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c21-15-7-9-16(10-8-15)26-12-18(25)23-20-22-11-14-6-5-13-3-1-2-4-17(13)19(14)24-20/h1-4,7-11H,5-6,12H2,(H,22,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMUKOFYRVENPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)CSC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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